Piperazin-2-ylmethyl Butanoate

Platelet-Activating Factor PAF Antagonist Piperazine Scaffold

Piperazin-2-ylmethyl Butanoate (CAS 148227-96-7, molecular formula C9H18N2O2, molecular weight 186.25 g/mol) is a synthetic piperazine derivative in which a butanoate ester group is appended to the piperazine ring at the 2-position via a methylene bridge. The compound features a free secondary amine on the piperazine ring, distinguishing it from N-protected analogs such as N-Boc-piperazine or N,N'-diacylated derivatives.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
CAS No. 148227-96-7
Cat. No. B126298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazin-2-ylmethyl Butanoate
CAS148227-96-7
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCCC(=O)OCC1CNCCN1
InChIInChI=1S/C9H18N2O2/c1-2-3-9(12)13-7-8-6-10-4-5-11-8/h8,10-11H,2-7H2,1H3
InChIKeyUPWWZEWRXBUNDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperazin-2-ylmethyl Butanoate (CAS 148227-96-7): Chemical Identity and Structural Classification for Informed Procurement


Piperazin-2-ylmethyl Butanoate (CAS 148227-96-7, molecular formula C9H18N2O2, molecular weight 186.25 g/mol) is a synthetic piperazine derivative in which a butanoate ester group is appended to the piperazine ring at the 2-position via a methylene bridge . The compound features a free secondary amine on the piperazine ring, distinguishing it from N-protected analogs such as N-Boc-piperazine or N,N'-diacylated derivatives [1]. Its structural hybridity—combining a nitrogen-rich heterocycle with a short-chain fatty acid ester—positions it as a versatile intermediate for constructing biologically active molecules, particularly in the platelet-activating factor (PAF) antagonist chemotype [2]. Typical commercial purity is reported at 95–98% .

Why Piperazin-2-ylmethyl Butanoate Cannot Be Casually Replaced by Other Piperazine Esters or Carbamates


The practice of substituting one piperazine ester building block for another based solely on molecular formula similarity introduces substantial risk of divergent downstream outcomes. For example, although N-Boc-piperazine (tert-butyl 1-piperazinecarboxylate, CAS 57260-71-6) shares the identical molecular formula C9H18N2O2 with Piperazin-2-ylmethyl Butanoate, the former is a carbamate at the N-1 position while the latter is a butanoate ester at the C-2 methylene position—a connectivity difference that completely alters hydrolytic lability, amine nucleophilicity, and steric accessibility [1]. Similarly, Piperazin-2-ylmethyl Acetate (CAS 148227-95-6, C7H14N2O2) differs by only two methylene units but exhibits a substantially lower predicted logP and only 3 rotatable bonds versus 5, directly impacting membrane permeability, aqueous solubility, and conformational entropy upon target binding . Even within the broader class of piperazine butanoate positional isomers, such as Methyl 2-(piperazin-1-yl)butanoate (CAS 1218333-65-3), the attachment mode (N-1 direct bond vs. C-2 methylene bridge) dictates whether the piperazine nitrogen remains available for further derivatization or is sterically encumbered . These structural distinctions are not cosmetic; they determine which downstream synthetic pathways and biological screening cascades are accessible.

Quantitative Differentiation Evidence for Piperazin-2-ylmethyl Butanoate Against Its Closest Analogs


PAF Receptor Antagonist Activity: The Bis(trimethoxybenzoyl) Derivative Demonstrates an IC50 of 420 nM, Establishing the Target as the Key Precursor Scaffold

The N,N'-bis(3,4,5-trimethoxybenzoyl)-protected derivative of Piperazin-2-ylmethyl Butanoate (CAS 129243-05-6) exhibits an IC50 of 420 nM against PAF-induced rabbit platelet aggregation, as curated in BindingDB and ChEMBL [1]. This directly establishes the piperazin-2-ylmethyl butanoate core as the requisite intermediate for generating PAF receptor antagonists within the 'cache-oreilles' pharmacophore model described by Tavet et al. [2]. In contrast, N-Boc-piperazine—an isomeric compound sharing the same molecular formula C9H18N2O2—lacks the C-2 methylene ester handle and cannot be elaborated into the same bis-acylated chemotype without complete synthetic redesign [3]. No PAF antagonism data are available for the unprotected target compound itself, as its role is that of a synthetic intermediate rather than a terminal bioactive entity.

Platelet-Activating Factor PAF Antagonist Piperazine Scaffold

Ester Chain Length Drives Differential Lipophilicity and Conformational Flexibility Relative to the Acetate Homolog

Piperazin-2-ylmethyl Butanoate (butyrate ester, C4 acyl chain) possesses 5 rotatable bonds and a calculated topological polar surface area (TPSA) of 50.36 Ų , compared to 3 rotatable bonds and a TPSA of 50.2 Ų for the acetate homolog (C2 acyl chain, CAS 148227-95-6) . The additional two methylene units in the butanoate chain increase the predicted logP by approximately 1.0 log unit based on fragment-based calculations (butyrate contribution: +0.79 vs. acetate contribution: -0.17 for the acyl fragment), resulting in an estimated logP of ~1.5 for the target versus ~0.5 for the acetate [1]. The two additional rotatable bonds confer greater conformational entropy, which can influence binding thermodynamics upon elaboration into target-facing ligands. These physicochemical differences directly affect membrane permeability and aqueous solubility profiles when the compounds are used as prodrug precursors or scaffold building blocks.

Lipophilicity Physicochemical Property Conformational Flexibility

Piperazinyl Ester Prodrug Strategy: Class-Level Evidence for Enhanced Dermal Permeation Relative to Parent Acids

Although no direct skin permeation data are available for Piperazin-2-ylmethyl Butanoate itself, the piperazinylalkyl ester prodrug class has been systematically evaluated. Rautio et al. demonstrated that piperazinylalkyl ester prodrugs of naproxen produced a 4- to 9-fold enhancement of in vitro skin permeation compared to the parent naproxen acid at pH 7.4 [1]. The chemical stability of these piperazinyl esters at pH 5.0 (t1/2 = 6–60 h) contrasted with rapid enzymatic hydrolysis in human serum (t1/2 = 10–60 min), confirming the bioreversible nature of the ester linkage [2]. The butanoate ester chain length of the target compound falls within the range of acyl chains studied in these prodrug series, suggesting that Piperazin-2-ylmethyl Butanoate could serve as a prodrug intermediate with a tunable hydrolysis rate determined by the C4 acyl chain, which is longer than the standard acetate but shorter than hexanoate or octanoate chains used in more lipophilic prodrugs.

Prodrug Design Dermal Permeation Piperazinylalkyl Ester

Synthetic Accessibility Advantage: Free Piperazine NH Enables Direct N,N'-Diacylation Without Deprotection Steps Required for N-Boc-Piperazine

Piperazin-2-ylmethyl Butanoate bears a free secondary amine at both piperazine nitrogen positions, enabling direct N,N'-diacylation with trimethoxybenzoyl chloride to yield the PAF antagonist scaffold in a single synthetic step [1]. In contrast, N-Boc-piperazine (CAS 57260-71-6, same MF C9H18N2O2) requires an additional Boc deprotection step (typically TFA or HCl/dioxane) prior to N-acylation, adding one synthetic step and introducing potential for ester hydrolysis during acidic deprotection [2]. Methyl 2-(piperazin-1-yl)butanoate (CAS 1218333-65-3), another isomeric comparator, has the butanoate ester attached directly at N-1 rather than at C-2 via a methylene bridge; this positional difference sterically encumbers one of the two piperazine nitrogens, reducing its availability for symmetrical N,N'-diacylation . For synthetic chemists, the target compound therefore offers a more convergent route to symmetrically N,N'-disubstituted piperazine derivatives compared to either the N-protected or N-substituted alternatives.

Synthetic Efficiency Intermediate Versatility N,N'-Diacylation

Recommended Application Scenarios for Piperazin-2-ylmethyl Butanoate Based on Quantitative Differentiation Evidence


Synthesis of Platelet-Activating Factor (PAF) Receptor Antagonists via N,N'-Diacylation

Piperazin-2-ylmethyl Butanoate is the preferred starting material for constructing bis(trimethoxybenzoyl)piperazine PAF antagonists, as demonstrated by Tavet et al. and confirmed by BindingDB bioactivity data showing IC50 = 420 nM for the bis-acylated derivative against PAF-induced platelet aggregation [1]. The free piperazine NH groups permit direct, convergent diacylation in a single synthetic operation, avoiding the deprotection overhead associated with N-Boc-piperazine and the steric constraints of N-substituted positional isomers [2]. Researchers engaged in PAF receptor pharmacology or inflammation target discovery should procure this specific ester intermediate rather than generic piperazine building blocks.

Bioreversible Prodrug Linker with Tunable Lipophilicity for Topical or Transdermal Drug Delivery

The piperazin-2-ylmethyl ester motif falls within the validated class of piperazinylalkyl ester prodrugs, which have demonstrated 4- to 9-fold enhancement of in vitro skin permeation compared to parent carboxylic acid drugs [3]. The butanoate chain (C4) offers an intermediate lipophilicity profile (estimated cLogP ≈ 1.5) between the more rapidly hydrolyzed acetate (cLogP ≈ 0.5) and longer-chain, highly lipophilic esters. This makes the compound suitable as a bioreversible linker for carboxylic acid-containing drug candidates where balanced aqueous solubility and membrane permeability are required. Formulation scientists evaluating prodrug strategies should consider the butanoate chain length as a key selection parameter.

Scaffold for Constrained Amino Acid Mimetics in Peptidomimetic Design

The 2-substituted piperazine core is a recognized constrained amino acid mimetic, as established by Williams et al. in the context of farnesyltransferase inhibitor design [4]. Piperazin-2-ylmethyl Butanoate combines this conformationally restricted piperazine scaffold with an ester handle that can be hydrolyzed to reveal a hydroxymethyl group for further functionalization, or retained as a lipophilic anchor. The 5 rotatable bonds of the butanoate ester provide greater conformational sampling than the acetate homolog (3 rotatable bonds), which may be advantageous for exploring binding pocket topography in structure-based drug design. Computational chemists and medicinal chemists pursuing peptidomimetic lead optimization should evaluate this compound as a scaffold diversification point.

Chemical Biology Tool for Investigating Ester Hydrolysis Kinetics at Piperazine Scaffolds

The butanoate ester of Piperazin-2-ylmethyl Butanoate presents a defined substrate for studying esterase-mediated hydrolysis rates on piperazine scaffolds. Class-level data indicate that piperazinylalkyl esters undergo enzymatic hydrolysis in human serum with t1/2 = 10–60 min, while maintaining chemical stability at mildly acidic pH (t1/2 = 6–60 h at pH 5.0) [3]. The butanoate chain length is distinct from the more commonly studied acetate and propionate esters, enabling systematic structure-stability relationship studies. Analytical chemists and biochemists investigating prodrug activation or metabolite identification should use this compound as a reference standard for C4 ester hydrolysis profiling on the piperazine template.

Quote Request

Request a Quote for Piperazin-2-ylmethyl Butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.